

Solubility and stability of 15(S)-Fluprostenol in different solvents

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An In-depth Technical Guide to the Solubility and Stability of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **15(S)-Fluprostenol**, an active pharmaceutical ingredient commonly known as Travoprost. The information herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

15(S)-Fluprostenol, or Travoprost, is a synthetic prostaglandin F2 α analogue.[1][2] It presents as a clear, colorless to slightly yellow oil.[2][3]

Solubility Profile

Travoprost exhibits a lipophilic nature, rendering it very soluble in several organic solvents and practically insoluble in water.[1][2][3] This characteristic is crucial for the development of effective drug delivery systems, particularly for ophthalmic formulations where both solubility and partitioning are key for corneal penetration.

Table 1: Quantitative Solubility of 15(S)-Fluprostenol in Various Solvents



Solvent	Solubility	Temperature (°C)
Acetonitrile	Very Soluble	Not Specified
Methanol	Very Soluble	Not Specified
Octanol	Very Soluble	Not Specified
Chloroform	Very Soluble	Not Specified
Ethanol	30 mg/mL	Not Specified
Dimethylformamide (DMF)	15 - 30 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	10 - 20 mg/mL	Not Specified
Water	0.00759 mg/mL	Not Specified
Phosphate Buffered Saline (PBS), pH 7.2	5 mg/mL (for 15(S)- Fluprostenol free acid)	Not Specified
Ethanol:PBS (pH 7.2) (1:1)	1 mg/mL	Not Specified
DMF:PBS (1:1)	500 μg/mL	Not Specified

Note: "Very Soluble" is a qualitative description from product information sheets and generally indicates high solubility.[1][2][3] Quantitative data is sourced from various chemical supplier technical data sheets.[1][4][5]

Stability Profile

The stability of **15(S)-Fluprostenol** is influenced by temperature, light, and pH. Understanding these factors is critical for ensuring the efficacy and shelf-life of its formulations.

Thermal Stability

Travoprost is stable at room and moderately elevated temperatures but degrades at higher temperatures.[6][7][8]

Table 2: Thermal Stability of Travoprost



Temperature (°C)	Stability	Degradation Rate
27	Stable	No significant degradation
37	Stable	No significant degradation (though some variability in concentration measurements has been noted)
50	Unstable	0.46 μg/mL/day

Data from a study on commercially available Travoprost ophthalmic solution.[6][7][8]

Photostability

Travoprost is sensitive to light.[9] Exposure to light can lead to a decrease in the assay of Travoprost and an increase in related substances.[9] Therefore, it is recommended that formulations containing Travoprost be protected from light. In commercial ophthalmic solutions, this is often achieved through secondary packaging.[9]

pH Stability

The stability of Travoprost, being an isopropyl ester, is pH-dependent. The optimal pH for the stability of Travoprost is in the range of 5.5 to 6.7.[10] In ophthalmic formulations, the pH is typically adjusted to this range to ensure stability. For instance, commercial Travoprost ophthalmic solutions have a pH of approximately 5.7 to 6.7.[3][11][12]

Experimental Protocols

Accurate determination of solubility and stability is paramount. The following are outlines of typical experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:



- Preparation: An excess amount of 15(S)-Fluprostenol is added to a known volume of the solvent in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of 15(S)-Fluprostenol in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products.

Typical HPLC Parameters:

- Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.[8][13]
- Column: A reversed-phase column, such as a C18 column, is commonly used.[13][14]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH with phosphoric acid).[13][14]
- Flow Rate: Typically around 1.0 2.0 mL/min.[14]
- Detection Wavelength: UV detection is often performed at 220 nm.[14]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines.



Stress Conditions:

- Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
- Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Stress: Exposure to high temperatures (e.g., 50-70°C).[6][7][8]
- · Photolytic Stress: Exposure to UV and visible light.

Visualizations Signaling Pathway of Prostaglandin F2α Analogs

15(S)-Fluprostenol is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[2] This activation leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.



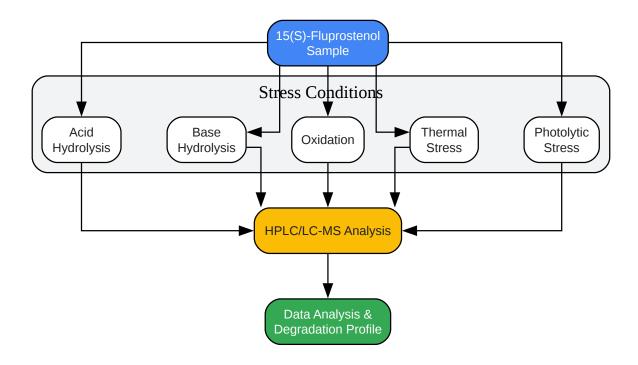
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Caption: Signaling pathway of **15(S)-Fluprostenol**.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like **15(S)-Fluprostenol**.





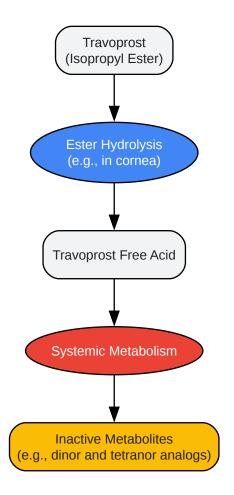
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Caption: Workflow for forced degradation studies.

Degradation Pathway of Travoprost

Travoprost, being an ester, is susceptible to hydrolysis. Systemically, the free acid is metabolized through beta-oxidation and oxidation of the hydroxyl moiety.





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Caption: General degradation pathway of Travoprost.

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